molecular formula C6H5F3N2O2 B151849 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 128694-63-3

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B151849
M. Wt: 194.11 g/mol
InChI Key: AQUQLOWJSBFHBD-UHFFFAOYSA-N
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Description

The compound "1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the trifluoromethyl group and carboxylic acid function suggests that this compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves several steps, including ester condensation, cyclization, and hydrolysis. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved from diethyl oxalate and 2-pentanone with a total yield of 73.26% . Similarly, 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared starting from propargyl alcohol through oxidation, esterification, addition, methylation, and hydrolysis, with an overall yield of 52% . These methods could potentially be adapted for the synthesis of the trifluoromethyl derivative.

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids can be quite diverse. For example, the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is stabilized by intermolecular hydrogen bonds . Similarly, the chiral nature of coordination polymers constructed from pyrazole carboxylic acids can be confirmed by solid-state CD spectroscopy . These findings suggest that the molecular structure of "1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" could also exhibit interesting features such as hydrogen bonding and potential chirality.

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various functionalization reactions. For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was converted into its corresponding amide via reaction with 2,3-diaminopyridine . The transformation of trifluoromethylpyrazoles into NH-pyrazole carboxylic acids has also been reported, illustrating the reactivity of the trifluoromethyl group in such compounds . These studies indicate that "1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" could participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids can be deduced from experimental and theoretical studies. For example, the experimental FT-IR and NMR chemical shifts of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were compared to theoretical calculations, providing insights into the compound's behavior in solution . The small energy gap between the frontier molecular orbitals of certain pyrazole carboxylic acids suggests potential for nonlinear optical activity . These properties are likely to be influenced by the trifluoromethyl group in "1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid," affecting its reactivity and potential applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Coordination Complex Synthesis : Novel pyrazole-dicarboxylate acid derivatives, related to the subject compound, have been used in synthesizing mononuclear CuII/CoII coordination complexes, revealing insights into their crystallization properties and hydrogen-bonded networks (Radi et al., 2015).

  • Structural and Spectral Investigations : Research has been conducted on pyrazole-4-carboxylic acid derivatives, including studies on their crystal structure, spectroscopic properties, and theoretical calculations, which are crucial for understanding their chemical behavior (Viveka et al., 2016).

  • Synthesis of Difluoromethyl Derivatives : The synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a closely related compound, demonstrates the methodological advancements in achieving high purity and yield, important for further research and application (Li-fen, 2013).

Chemical Properties and Applications

  • Metal Coordination Polymers : Semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been developed, showing potential in constructing metal coordination polymers with luminescence properties (Cheng et al., 2017).

  • Synthesis for Biological Studies : Synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid has been explored, indicating the compound's utility in further biological and chemical research (Heng, 2004).

  • Antifungal Activity : Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activity have been synthesized, demonstrating the compound's potential in developing phytopathogenic fungi inhibitors (Du et al., 2015).

  • Corrosion Inhibition : Pyrazole derivatives, including compounds structurally similar to the subject molecule, have been evaluated as corrosion inhibitors for steel, showcasing their utility in industrial applications (Herrag et al., 2007).

  • Synthesis of Derivatives for Chemical Studies : Research on synthesizing 1-methyl-pyrazole-3-carboxylic acid, a compound related to the subject molecule, highlights its potential use in various chemical research applications (Yuan-fu, 2011).

Safety And Hazards

“1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

“1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a useful intermediate for the synthesis of various bioactive small molecules . Its improved synthesis process has good industrial value due to its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations . Therefore, it is expected to have wide applications in the future.

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQLOWJSBFHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345708
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

128694-63-3
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

To a mixture of 8.71 g of 1-methyl-3-trifluoromethyl-1H-pyrazole and 130 ml of tetrahydrofuran was added dropwise 32 ml of a 2.0 mol/L lithium diisopropylamide solution in heptane/tetrahydrofuran/ethylbenzene at −78° C. The mixture of stirred at −78° C. for 2 hours and then poured into a mixture was dry ice and 50 ml of tetrahydrofuran. The mixture was stirred for 2 hours while allowing it to rise to around room temperature. Water and diethyl ether were poured into the reaction mixture. The aqueous layer was adjusted to pH 10-12 by an addition of a 2N aqueous sodium hydroxide solution, and then layers were separated. The resulting aqueous layer was washed with diethyl ether two times, adjusted to around pH 3 by an addition of 2N hydrochloric acid, and then extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 8.19 g of 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid of the formula:
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8.71 g
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130 mL
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heptane tetrahydrofuran ethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Tairov, V Levchenko, IA Stadniy… - … Process Research & …, 2020 - ACS Publications
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important …
Number of citations: 6 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
A Sun, JJ Yoon, Y Yin, A Prussia, Y Yang… - Journal of medicinal …, 2008 - ACS Publications
Measles virus (MV) is one of the most infectious pathogens known. In spite of the existence of a vaccine, approximately 350000 deaths/year result from MV or associated complications. …
Number of citations: 46 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org
T Kojima, Y Asano, O Kurasawa, Y Hirata… - Bioorganic & Medicinal …, 2018 - Elsevier
We pursued serine palmitoyltransferase (SPT) inhibitors as novel cancer therapeutic agents based on a correlation between SPT inhibition and growth suppression of cancer cells. High…
Number of citations: 21 www.sciencedirect.com

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